molecular formula C16H23N3O3 B5010525 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide

Numéro de catalogue B5010525
Poids moléculaire: 305.37 g/mol
Clé InChI: KTYBCTWPCFBJJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide, also known as TAK-659, is a promising small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, and its inhibition has shown therapeutic potential in the treatment of B-cell malignancies. TAK-659 has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Mécanisme D'action

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide binds irreversibly to the active site of BTK, inhibiting its activity and downstream signaling pathways. BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to decreased proliferation and survival of B-cell malignancies. This compound has also been shown to inhibit other kinases, such as ITK and Tec, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer activity in preclinical studies, leading to decreased proliferation and survival of B-cell malignancies. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. In addition, this compound has been shown to have minimal off-target effects, leading to a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide has several advantages for lab experiments, including its high yield and purity during synthesis, its potent anti-cancer activity, and its favorable safety profile. However, this compound also has limitations, such as its irreversible binding to BTK, which may limit its clinical utility in some cases.

Orientations Futures

There are several future directions for scientific research on 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide. These include:
1. Evaluation of this compound in combination with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy.
2. Development of this compound analogs with improved potency and selectivity.
3. Exploration of the role of BTK inhibition in other disease states, such as autoimmune disorders and chronic inflammation.
4. Investigation of the potential use of this compound as a diagnostic tool for B-cell malignancies.
5. Evaluation of the safety and efficacy of this compound in combination with other chemotherapy regimens.
Conclusion
This compound is a promising small molecule inhibitor of BTK that has shown potent anti-cancer activity in preclinical studies. Its synthesis, mechanism of action, biochemical and physiological effects, and future directions in scientific research have been extensively studied. This compound has several advantages for lab experiments, including its high yield and purity during synthesis, its potent anti-cancer activity, and its favorable safety profile. There are several future directions for scientific research on this compound, including its evaluation in combination with other anti-cancer agents and its exploration in other disease states.

Méthodes De Synthèse

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide can be synthesized using a multistep process that involves the reaction of tert-butylbenzoyl chloride with hydrazine hydrate to form 4-tert-butylbenzohydrazide. This intermediate is then reacted with isopropyl chloroacetate to form this compound. The synthesis of this compound has been optimized for high yield and purity, making it a viable candidate for further scientific research.

Applications De Recherche Scientifique

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies. In preclinical studies, this compound has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

Propriétés

IUPAC Name

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-10(2)17-14(21)15(22)19-18-13(20)11-6-8-12(9-7-11)16(3,4)5/h6-10H,1-5H3,(H,17,21)(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYBCTWPCFBJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NNC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.